molecular formula C8H10BrNO B14485808 2-(Bromomethyl)-6-methoxyaniline CAS No. 63697-77-8

2-(Bromomethyl)-6-methoxyaniline

Cat. No.: B14485808
CAS No.: 63697-77-8
M. Wt: 216.07 g/mol
InChI Key: UXXMAHAADQIQRR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxyaniline: is an organic compound that belongs to the class of aromatic amines It features a bromomethyl group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. One common method is as follows:

    Starting Material: 6-methoxyaniline.

    Bromination: The 6-methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxyaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-(Bromomethyl)-6-methoxyaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxyaniline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-methoxyaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-methoxyaniline: Similar structure but with the methoxy group in a different position.

    2-(Bromomethyl)-6-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(Bromomethyl)-6-methoxyaniline is unique due to the specific positioning of the bromomethyl and methoxy groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

63697-77-8

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(bromomethyl)-6-methoxyaniline

InChI

InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,10H2,1H3

InChI Key

UXXMAHAADQIQRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)CBr

Origin of Product

United States

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